O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate
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Overview
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a vinyl group, and a tert-butoxycarbonyl-protected amino acid derivative, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate typically involves multiple steps, including the protection of functional groups, formation of the sulfonamide linkage, and introduction of the vinyl group. Common reagents used in these reactions include tert-butoxycarbonyl chloride, N,N-dimethyl-4-aminobenzenesulfonyl chloride, and vinyl magnesium bromide. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles like amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The vinyl group may participate in covalent bonding with target proteins, leading to irreversible inhibition or activation. The tert-butoxycarbonyl-protected amino acid derivative ensures stability and controlled release of the active compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-Dimethylphenyl)sulfonamidoacetic acid: Similar sulfonamide structure but lacks the vinyl and tert-butoxycarbonyl groups.
Vinyl sulfonamide derivatives: Share the vinyl and sulfonamide functionalities but differ in the amino acid component.
tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis but do not contain the sulfonamide or vinyl groups.
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanethioate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the sulfonamide, vinyl, and tert-butoxycarbonyl-protected amino acid moieties allows for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C20H30N2O5S3 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanethioate |
InChI |
InChI=1S/C20H30N2O5S3/c1-14-8-10-16(11-9-14)30(24,25)22(6)15(2)26-18(28)17(12-13-29-7)21-19(23)27-20(3,4)5/h8-11,17H,2,12-13H2,1,3-7H3,(H,21,23)/t17-/m0/s1 |
InChI Key |
ILBWQRSXRCCGOR-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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